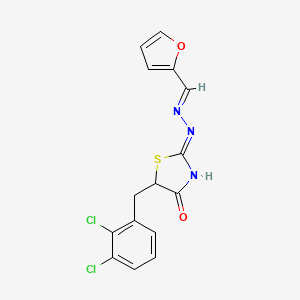![molecular formula C16H18N2O4 B2966851 trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid CAS No. 1217618-21-7](/img/structure/B2966851.png)
trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid is a unique chemical compound recognized for its intricate structure and potential applications in various scientific fields. The compound features a quinazolinone moiety attached to a cyclohexane ring via a carboxylic acid group, which provides it with distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid generally involves multi-step organic synthesis techniques. Here’s a general pathway:
Preparation of 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl methanol: : Starting with the condensation of isatoic anhydride and glycine to produce the quinazolinone nucleus.
Formation of Trans-4-methylcyclohexanecarboxylic Acid: : Using cyclohexanone as a precursor and undergoing a series of hydrogenation and carboxylation reactions.
Coupling Reaction: : The final step is the coupling of trans-4-methylcyclohexanecarboxylic acid with 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl methanol under suitable conditions, often catalyzed by EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
In industrial settings, the production scale is increased by optimizing reaction conditions, ensuring cost-effective yields, and employing continuous flow reactors to maintain consistent reaction environments.
化学反应分析
Types of Reactions It Undergoes
Oxidation and Reduction: : This compound can undergo oxidation to form quinazoline derivatives or reduction to yield dihydroquinazoline intermediates.
Substitution Reactions: : Nucleophilic and electrophilic substitution reactions can be employed to modify the quinazolinone ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: : Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Various halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
Major Products
Oxidation: : Quinazoline-2,4-dione derivatives.
Reduction: : 1,2-dihydroquinazolin-4-yl compounds.
Substitution: : Halogenated or alkylated derivatives of quinazolinone.
科学研究应用
Trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid has a wide array of scientific research applications:
Chemistry: : Utilized as a building block for synthesizing complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor due to its quinazolinone structure.
Medicine: : Explored in drug discovery for its potential anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of specialty chemicals and advanced materials.
作用机制
This compound’s mechanism of action is largely dependent on its ability to interact with specific molecular targets. It can:
Inhibit Enzyme Activity: : By binding to the active site of enzymes, it can prevent substrate interaction, thereby modulating biological pathways.
Modulate Signal Pathways: : It can affect cellular signaling pathways by altering protein conformation and function.
相似化合物的比较
Similar Compounds
4-Quinazolinone Derivatives: : Compounds such as 2-phenyl-4(3H)-quinazolinone share similar structural motifs but differ in their substituents.
Cyclohexane Carboxylic Acid Derivatives: : Compounds like trans-4-hydroxycyclohexanecarboxylic acid offer a simpler structure.
Uniqueness
What sets trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid apart is its combined structural elements, offering both a rigid cyclohexane scaffold and a biologically active quinazolinone moiety, making it a versatile candidate in multiple scientific disciplines.
属性
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,17,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGPKXCDBYKGFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
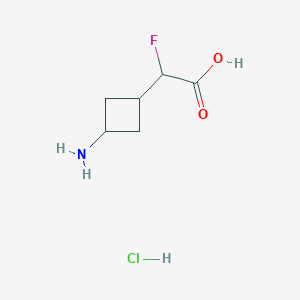
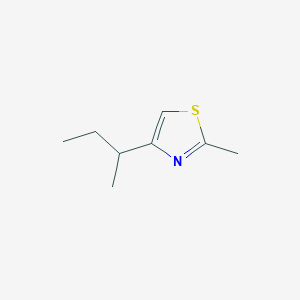
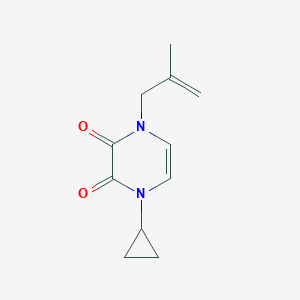
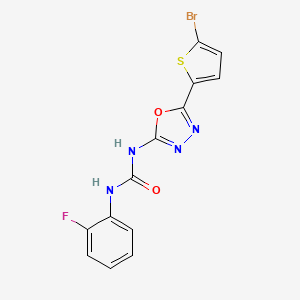
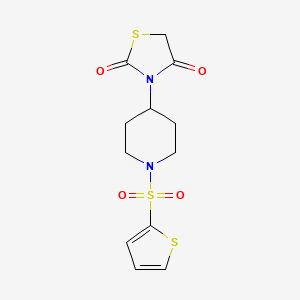
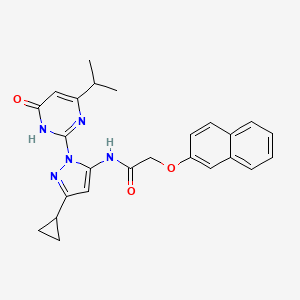
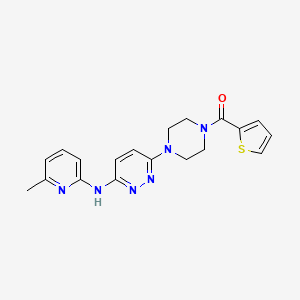
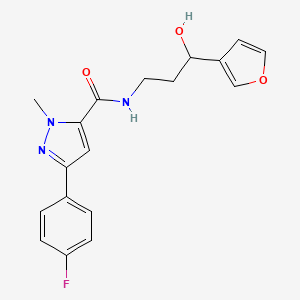
![N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2966785.png)
![2,4,6-trimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2966786.png)


![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966790.png)
